REACTION_CXSMILES
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[In].[CH3:2][O:3][CH:4]([O:7][CH3:8])[CH:5]=[O:6].[CH2:9](Br)[CH:10]=[CH2:11]>C(O)C>[OH:6][CH:5]([CH2:11][CH:10]=[CH2:9])[CH:4]([O:7][CH3:8])[O:3][CH3:2]
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Name
|
|
Quantity
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35 mL
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Type
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reactant
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Smiles
|
COC(C=O)OC
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Name
|
|
Quantity
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24 mL
|
Type
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reactant
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Smiles
|
C(C=C)Br
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Control Type
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UNSPECIFIED
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Setpoint
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40 °C
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Type
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CUSTOM
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Details
|
The suspension was stirred at 40° C. for 3 h
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
the supernatant was decanted
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Type
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WASH
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Details
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washed 3 times with ethanol (3×150 mL)
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Type
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FILTRATION
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Details
|
The combined supernatants were filtered
|
Type
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CUSTOM
|
Details
|
evaporated at reduced pressure
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Type
|
CUSTOM
|
Details
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to provide a thick oil (45° C., clear yellow oil, 56 g)
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |